molecular formula C12H15F2NO B1531708 1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1602365-97-8

1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol

Numéro de catalogue: B1531708
Numéro CAS: 1602365-97-8
Poids moléculaire: 227.25 g/mol
Clé InChI: RETXRXCDVBBTFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors. Its molecular structure incorporates a 2,6-difluorophenyl group, a motif frequently employed to enhance a compound's metabolic stability, membrane permeability, and binding affinity through non-covalent interactions with biological targets . The cyclobutanol ring introduces strain and three-dimensionality, which can help improve selectivity and optimize physicochemical properties . The integration of these features makes this compound a valuable intermediate for constructing more complex molecules aimed at modulating enzymatic activity. Research into structurally related compounds highlights the potential of this scaffold in oncology research, specifically in the design of Pim kinase inhibitors for the investigation of cancer therapeutics, as well as inhibitors for other disease-associated kinases . Furthermore, the presence of a benzylamino methyl linker provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including use as a building block in organic synthesis, a precursor in pharmaceutical development, and a tool compound in biochemical screening. It is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

1-[[(2,6-difluorophenyl)methylamino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-10-3-1-4-11(14)9(10)7-15-8-12(16)5-2-6-12/h1,3-4,15-16H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETXRXCDVBBTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCC2=C(C=CC=C2F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol, a compound with potential therapeutic applications, has garnered interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C13H15F2N
  • IUPAC Name : this compound

This structure indicates the presence of a cyclobutane ring and a difluorophenyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer progression.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has shown potential in inhibiting kinases that are overactive in certain cancers, leading to reduced cell proliferation.
  • Influence on Apoptosis : It appears to promote apoptosis in cancer cell lines, indicating a mechanism that could be exploited for therapeutic benefit.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of this compound. The following table summarizes the findings from key studies:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver Cancer)25Induction of apoptosis
MCF-7 (Breast Cancer)30Cell cycle arrest and apoptosis
A549 (Lung Cancer)20Inhibition of kinase signaling

These results indicate a promising cytotoxic profile against various cancer types.

Case Studies

Several case studies highlight the compound's potential applications:

  • HepG2 Cell Line Study :
    • A study investigating the effects on HepG2 cells revealed that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation. The IC50 was determined to be approximately 25 µM after 48 hours of exposure.
  • MCF-7 Cell Line Study :
    • In MCF-7 cells, the compound demonstrated an IC50 of 30 µM. Flow cytometry analysis indicated an accumulation of cells in the G0/G1 phase, suggesting cell cycle arrest as a mechanism of action.
  • A549 Cell Line Study :
    • The A549 lung cancer model showed an IC50 of 20 µM. The study noted that the compound inhibited key signaling pathways associated with tumor growth.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-yl]piperazine (RA[4,5])

  • Structure : Shares the 2,6-difluorophenylmethyl group but incorporates a piperazine core and a propenyl-methoxynaphthalene substituent.
  • Physicochemical Properties : Molecular weight 423.0, UHPLC purity 95%, and retention time 2.38 minutes .

Rufinamide (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)

  • Structure: Contains the 2,6-difluorophenylmethyl group but replaces the cyclobutanol with a triazole-carboxamide moiety.
  • Therapeutic Use: Approved for treating Lennox-Gastaut syndrome and partial-onset seizures.
  • Key Differences : The triazole-carboxamide group enhances hydrogen-bonding capacity, which may contribute to its anticonvulsant activity via voltage-gated sodium channel modulation .

(3S)-3-Tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyrimidine-5-carboxamide

  • Structure : Features a pyrimidine core with multiple fluorine substitutions, including a 2,3-difluorophenyl group.
  • Physicochemical Properties : LCMS m/z 732 [M+H]+, HPLC retention time 1.76 minutes .

1-(2,6-Difluorophenyl)cyclobutane-1-carbonitrile

  • Structure: Shares the cyclobutane and 2,6-difluorophenyl groups but replaces the hydroxyl and aminomethyl substituents with a nitrile group.
  • Physicochemical Properties : Molecular formula C11H9F2N, molar mass 193.19 .
  • Key Differences : The nitrile group increases electronegativity and may alter metabolic stability compared to the polar hydroxyl and amine groups in the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight Key Functional Groups Purity/Retention Time
Target Compound Cyclobutanol Not reported Hydroxyl, aminomethyl, difluorophenyl Not available
RA[4,5] Piperazine 423.0 Propenyl-methoxynaphthalene 95% (UHPLC), Rt=2.38
Rufinamide Triazole 238.19 Carboxamide Approved drug
Pyrimidine Derivative Pyrimidine 732 (m/z [M+H]+) Trifluoromethyl, tert-butyl Rt=1.76 (HPLC)
Cyclobutane-carbonitrile Cyclobutane 193.19 Nitrile Not available

Research Findings and Implications

  • Role of Fluorine Substitution : The 2,6-difluorophenyl group is recurrent in neuroactive compounds (e.g., Rufinamide), suggesting its utility in enhancing binding affinity through hydrophobic and electrostatic interactions .
  • Functional Group Effects : Hydroxyl and amine groups in the target compound could improve solubility relative to nitrile or carboxamide-containing analogs, though direct biological data are needed .

Méthodes De Préparation

Key Preparation Strategies

Photocatalyzed [2+2] Cycloaddition Approach

A prominent and selective method for synthesizing cyclobutane derivatives, including unnatural cyclobutane α-amino acids related to this structure, is the visible light-catalyzed [2+2] cycloaddition. This method enables the construction of strained four-membered rings under mild conditions using photocatalysts and visible light irradiation.

  • Catalyst: The iridium complex [Ir(dFCF3ppy)2dtbpy]PF6 has been identified as an effective photocatalyst for promoting [2+2] cycloadditions with high yield and diastereoselectivity.
  • Reaction Conditions: Blue LED irradiation (λ max ~415 nm), room temperature (~20 °C), and degassed acetonitrile solvent at 0.2 M concentration.
  • Substrates: Dehydroamino acids and styrene-type olefins undergo [2+2] cycloaddition to form substituted cyclobutanes with amino acid functionality.
Experimental Data Summary (Representative Example)
Entry Catalyst (mol %) Solvent Diastereomeric Ratio (d.r.) Yield (%) Notes
1 None (no catalyst or light) CH3CN - 0 Control, no reaction
2 [Ir(dFCF3ppy)2dtbpy]PF6 (2) CH3CN 8:1 82 Optimal conditions
3 [Ir(dFCF3ppy)2dtbpy]PF6 (4) CH3CN 8:1 83 Increased catalyst loading
4 Ru(bpy)32 (5) CH3CN - 0 Less effective catalyst
5 Thioxanthone (10) CH3CN 3:1 54 Moderate yield and selectivity
6 4Cz-IPN (5) CH3CN 7:1 70 Organic photocatalyst

Conditions: 0.2 mmol substrate, 1.5 equiv olefin, 24 h irradiation.

This photocatalytic [2+2] cycloaddition provides a direct and efficient route to the cyclobutane core with amino substituents, showing good control over stereochemistry and scalability.

Influence of Protecting Groups and Substituents

  • The nature of the nitrogen protecting group on the amino acid substrate affects the yield and diastereoselectivity. N-acyl groups give the best results, while Boc and Cbz groups are tolerated with moderate efficiency.
  • Substituents on the styrene component influence the reaction outcome. Electron-withdrawing and electron-donating groups are compatible, with halide substituents providing good yields and selectivity.
  • Bulky substituents such as mesityl groups reduce both yield and stereoselectivity.

Continuous Flow Photoreactor Enhancement

To improve yield and scalability, continuous flow photoreactors have been employed, enabling:

  • Increased product yield (up to 71%) with maintained diastereoselectivity.
  • Efficient irradiation and heat dissipation over prolonged reaction times (>50 hours).
  • Production of gram-scale quantities of the cyclobutane amino acid derivatives.

Post-Synthetic Modifications

  • Deprotection of protecting groups such as Boc and Fmoc can be achieved under acidic or basic conditions to yield free amino acids.
  • Hydrolysis of ester or acetamide groups under strong acidic conditions (e.g., 6 M HCl, 120 °C) provides free α-amino acids from the cyclobutane derivatives.

Mechanistic Insights

  • The photocatalyst [Ir(dFCF3ppy)2dtbpy]PF6 operates primarily via triplet energy transfer rather than single electron transfer, as evidenced by oxidation potential comparisons.
  • The triplet energy of the catalyst (~61.8 kcal/mol) matches well with the styrene substrates (~60 kcal/mol), facilitating energy transfer and subsequent cycloaddition.
  • Control experiments confirm that neither light nor catalyst alone suffices, emphasizing the necessity of photocatalysis.
  • The reaction proceeds through a stepwise process, as indicated by consistent diastereoselectivity regardless of cis- or trans-stilbene substrates.

Summary Table of Preparation Parameters

Parameter Optimal Condition Notes
Photocatalyst [Ir(dFCF3ppy)2dtbpy]PF6 (2 mol %) Best yield and selectivity
Light Source Blue LED (λ max 415 nm) Mild and selective activation
Solvent Acetonitrile (CH3CN), 0.2 M Degassed for oxygen-sensitive reaction
Temperature 20 °C Room temperature
Reaction Time 24 h (batch), up to 52 h (flow) Longer times for substituted substrates
Substrate Ratio 1:1.5 (dehydroamino acid : styrene) Slight excess of styrene
Diastereoselectivity Up to 20:1 d.r. Dependent on substrate substitution
Yield 45–93% (varies by substrate and conditions) High yields with optimized conditions

Q & A

Q. What are the recommended synthetic routes for 1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination between 2,6-difluorobenzylamine and a cyclobutanone derivative. Key steps include:

  • Step 1 : Preparation of the cyclobutanone intermediate through [2+2] cycloaddition or ring expansion.
  • Step 2 : Condensation with 2,6-difluorobenzylamine using NaBH₃CN or H₂/Pd-C as reducing agents.
  • Optimization : Yield improvements (≥60%) are achieved by controlling pH (7–8) and temperature (0–25°C) to minimize side reactions like over-alkylation .

Q. How can the structural conformation of this compound be confirmed experimentally?

Use a combination of:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to identify methylene bridges (δ 3.4–3.8 ppm) and cyclobutane ring protons (δ 1.8–2.5 ppm).
  • X-ray crystallography : Resolves stereochemistry at the cyclobutanol hydroxyl group and confirms spatial arrangement of the difluorophenyl moiety .
  • HRMS : Validates molecular formula (C₁₃H₁₆F₂N₂O) with <2 ppm mass error .

Q. What methods are used to assess solubility and stability in aqueous buffers?

  • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) at 25°C.
  • Stability assays : Use HPLC to track degradation under UV light or oxidative conditions (e.g., H₂O₂).
  • Data : LogP ≈ 1.8 (predicted via PubChem tools) suggests moderate hydrophilicity, but experimental validation is critical for biological assay design .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for chiral separation of this compound?

  • Chiral catalysts : Use (R)- or (S)-BINAP-ligated palladium complexes during cyclobutane formation to induce asymmetry.
  • Chromatography : Chiralpak® AD-H or OD-H columns (hexane:IPA eluent) achieve baseline separation (α > 1.5) of enantiomers.
  • Yield trade-offs : Enantiomeric excess (ee) >95% often reduces overall yield by 15–20% due to kinetic resolution .

Q. What in vitro assays are suitable for evaluating its biological activity, and how do results compare to analogs?

  • Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric assays (IC₅₀ calculations).
  • Cellular uptake : Radiolabel the compound with 3H^3\text{H} to quantify permeability in Caco-2 monolayers.
  • Analog comparison : Replace the difluorophenyl group with chlorophenyl or methoxyphenyl moieties to assess SAR trends in target binding .

Q. How can computational modeling predict its binding affinity to neurological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin transporters (SERT).
  • MD simulations : Validate docking poses via 100-ns trajectories in explicit solvent (AMBER force field).
  • Key interactions : The difluorophenyl group shows strong π-π stacking with Phe341 in SERT, while the hydroxyl group forms hydrogen bonds with Asp98 .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
  • Stabilizers : Add 1% trehalose or mannitol to aqueous formulations.
  • Monitoring : Use LC-MS every 3 months to detect degradation products (e.g., cyclobutane ring-opening derivatives) .

Q. How does the fluorine substituent influence pharmacokinetic properties?

  • Electronic effects : Fluorine increases electronegativity, enhancing metabolic stability (CYP450 resistance).
  • Bioavailability : Comparative studies show 2,6-difluorophenyl analogs have 30% higher AUC (0–24h) in rats vs. non-fluorinated analogs.
  • Toxicity : Fluorine reduces off-target binding to hERG channels (IC₅₀ >10 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.